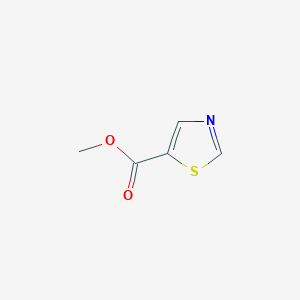
メチルチアゾール-5-カルボン酸メチル
概要
説明
Methyl thiazole-5-carboxylate (MTC) is an organic compound belonging to the thiazole family. It is a colorless solid that is soluble in water and organic solvents. MTC is a versatile compound with a range of applications in scientific research and industrial processes.
科学的研究の応用
抗酸化活性
メチルチアゾール-5-カルボン酸メチルを含むチアゾール誘導体は、抗酸化特性を示すことが発見されています . これらは、神経変性疾患や癌など、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性があります。
鎮痛および抗炎症特性
チアゾール化合物は、鎮痛および抗炎症作用を持つことが報告されています . これは、メチルチアゾール-5-カルボン酸メチルが、新しい鎮痛薬や抗炎症薬の開発に使用される可能性があることを示唆しています。
抗菌および抗真菌活性
チアゾール誘導体は、抗菌および抗真菌特性を示すことが実証されています . これは、メチルチアゾール-5-カルボン酸メチルが、新しい抗菌剤や抗真菌剤の開発に使用できる可能性があることを示しています。
抗ウイルス特性
チアゾール化合物は、抗ウイルス活性も示しています . これは、メチルチアゾール-5-カルボン酸メチルが、新しい抗ウイルス薬の開発に使用される可能性があることを示唆しています。
神経保護特性
チアゾール誘導体は、神経保護特性を示すことが発見されています . これは、メチルチアゾール-5-カルボン酸メチルが、神経変性疾患の治療に使用される可能性があることを示しています。
抗腫瘍および細胞毒性活性
メチルチアゾール-5-カルボン酸メチルを含むチアゾール化合物は、抗腫瘍および細胞毒性活性を示すことが実証されています . これは、それらが新しい抗癌剤の開発に使用される可能性があることを示唆しています。
7. 有機合成における試薬としての使用 メチルチアゾール-5-カルボン酸メチルは、有機合成における試薬としての可能性について研究されています. これは、それが幅広い有機化合物の合成に使用できる可能性があることを示唆しています。
8. 生化学反応における触媒としての使用 メチルチアゾール-5-カルボン酸メチルは、生化学反応における触媒としての可能性についても研究されています. これは、それが研究や産業用途におけるさまざまな生化学反応を加速するために使用できる可能性があることを示しています。
Safety and Hazards
“Methyl thiazole-5-carboxylate” is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and ensuring adequate ventilation .
将来の方向性
作用機序
Target of Action
Methyl thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Methyl thiazole-5-carboxylate.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, depending on their specific targets .
Action Environment
Methyl thiazole-5-carboxylate should be kept in a dark place, sealed in dry, at room temperature . These environmental factors may influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Methyl thiazole-5-carboxylate, like other thiazoles, is known to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
methyl 1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBWBYTRTUUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317869 | |
| Record name | Methyl thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14527-44-7 | |
| Record name | 14527-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some synthetic approaches to obtain Methyl thiazole-5-carboxylate derivatives?
A: Several methods have been explored for the synthesis of Methyl thiazole-5-carboxylate derivatives. One approach involves using substituted benzenecarbothioamides as starting materials. For instance, reacting 4-hydroxybenzenecarbothioamide with ethyl-2-chloroacetoacetate yields 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat. [] This method offers advantages over previous approaches by avoiding the use of hazardous hydrogen sulfide and high-pressure equipment. []
Q2: Can you explain the role of Methyl thiazole-5-carboxylate in studying enzyme activity?
A: Methyl thiazole-5-carboxylate plays a crucial role as a ligand in structural biology studies. For instance, a complex of 2-methyl-thiazole-5 carboxylate-AMP bound to a double mutant (H333A/I334A) of benzoate coenzyme A ligase has been crystallized and analyzed. [] This research provides valuable insights into the enzyme's active site and its interaction with substrates, contributing to a better understanding of its catalytic mechanism.
Q3: How does the introduction of a furan ring influence the biological activity of thiazole derivatives?
A: Research indicates that incorporating a furan ring into the structure of thiazole derivatives can enhance their antimicrobial properties. Specifically, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has proven useful as a building block for synthesizing new heterocyclic compounds with promising antimicrobial activity. []
Q4: What is the significance of exploring novel heterocycles incorporating the thiazole moiety?
A: The synthesis and characterization of new heterocyclic systems, such as benzoxepino[3,4-d]thiazole and benzothiepino[3,4-d]thiazole, represent significant advancements in medicinal chemistry. [] These novel compounds, derived from readily available starting materials like ethyl 2-phenyl-4-methyl-thiazole-5-carboxylate, hold potential for diverse biological activities and provide new avenues for drug discovery. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






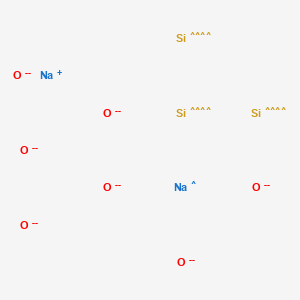
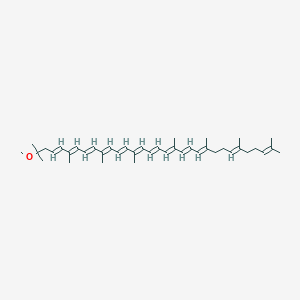
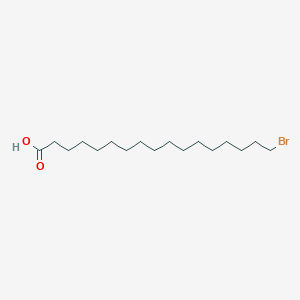
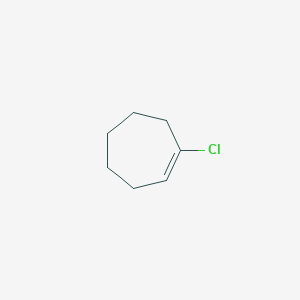
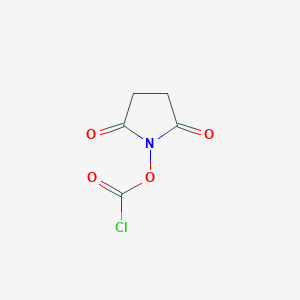

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)

